molecular formula C10H11ClFNO4S B8346894 6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid

6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid

Cat. No.: B8346894
M. Wt: 295.72 g/mol
InChI Key: QEDJWKITJFADEV-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid is a useful research compound. Its molecular formula is C10H11ClFNO4S and its molecular weight is 295.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClFNO4S

Molecular Weight

295.72 g/mol

IUPAC Name

6-chloro-2-fluoro-3-(propylsulfonylamino)benzoic acid

InChI

InChI=1S/C10H11ClFNO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15)

InChI Key

QEDJWKITJFADEV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 6-chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid benzyl ester (62, 6.00 g, 15.6 mmol) in tetrahydrofuran (100 mL) was added 1.0 M aqueous potassium hydroxide (100 mL). The reaction was heated to reflux overnight. The reaction was poured into water, acidified to pH 2 with 1 N hydrochloric acid and extracted with ethyl acetate. The organic portion was dried over anhydrous sodium sulfate, filtered and concentrated to give a white solid (63, 3.95 g, 85.8%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To 6-chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid benzyl ester (17, 6.00 g, 15.6 mmol) in 100 mL of tetrahydrofuran, 100 mL of 1.0 M aqueous potassium hydroxide was added. The reaction was heated to reflux overnight, then poured into water, acidified to pH 2 with 1 N aqueous hydrochloric acid and extracted with ethyl acetate. The organic portion was dried over anhydrous sodium sulfate, filtered and the filtrate concentrated under vacuum to give the desired compound as a white solid (18, 3.95 g, 85.8%).
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Yield
85.8%

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